molecular formula C5H8N2S B12804174 1-(1-Aziridinylcarbothioyl)aziridine CAS No. 13163-23-0

1-(1-Aziridinylcarbothioyl)aziridine

Katalognummer: B12804174
CAS-Nummer: 13163-23-0
Molekulargewicht: 128.20 g/mol
InChI-Schlüssel: KRZIVQTXDOLKAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aziridinylcarbothioyl)aziridine is an organic compound that features a unique structure with two aziridine rings connected by a thiocarbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Aziridinylcarbothioyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with thiophosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Aziridinylcarbothioyl)aziridine undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine rings can be achieved using appropriate reagents.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Ring-Opened Products: Amines, alcohols, thiols

    Oxidized Products: Sulfoxides, sulfones

    Reduced Products: Amines, thiols

Wissenschaftliche Forschungsanwendungen

1-(1-Aziridinylcarbothioyl)aziridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.

    Medicine: Explored for its anticancer properties due to its ability to alkylate DNA and proteins.

    Industry: Utilized in the production of polymers and materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of 1-(1-Aziridinylcarbothioyl)aziridine involves the nucleophilic attack on the aziridine rings, leading to ring opening and subsequent reactions. The thiocarbonyl group can also participate in various chemical transformations, enhancing the compound’s reactivity. Molecular targets include DNA, proteins, and other biomolecules, where the compound can form covalent bonds, leading to biological effects such as cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

  • Aziridine-1-carbaldehyde oxime
  • Aziridine-2-carboxylic acid derivatives
  • 1,3-Disubstituted bicyclo[1.1.1]pentylamines

Uniqueness: 1-(1-Aziridinylcarbothioyl)aziridine is unique due to the presence of two aziridine rings connected by a thiocarbonyl group. This structure imparts distinct reactivity and potential applications compared to other aziridine derivatives. The compound’s ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable subject of study.

Eigenschaften

CAS-Nummer

13163-23-0

Molekularformel

C5H8N2S

Molekulargewicht

128.20 g/mol

IUPAC-Name

bis(aziridin-1-yl)methanethione

InChI

InChI=1S/C5H8N2S/c8-5(6-1-2-6)7-3-4-7/h1-4H2

InChI-Schlüssel

KRZIVQTXDOLKAT-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C(=S)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.